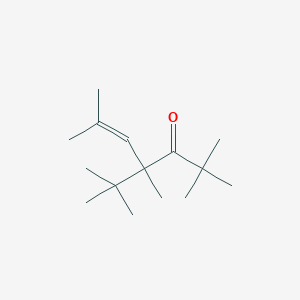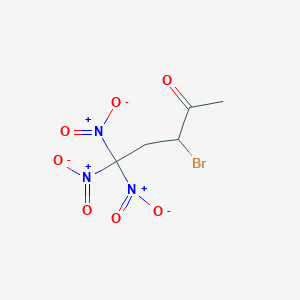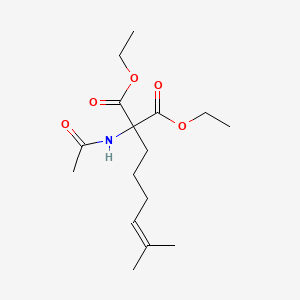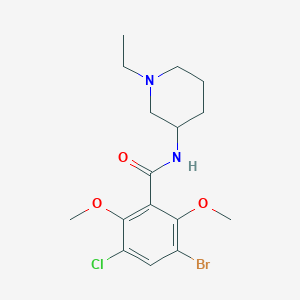![molecular formula C18H19NO5 B14390822 Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate CAS No. 88241-38-7](/img/structure/B14390822.png)
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate is a complex organic compound characterized by its unique structural components. This compound features a butyl group, a naphthalene ring, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate typically involves a multi-step process:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through a Friedel-Crafts acylation reaction.
Esterification: The naphthalene derivative is then subjected to esterification with butanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The final step involves the amidation reaction where the ester is reacted with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the naphthalene ring.
Reduction: Reduction reactions can target the ester and amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The ester and amide functionalities may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: A simpler ester with different reactivity and applications.
Naphthalene derivatives: Compounds with similar aromatic structures but varying functional groups.
Amide-containing compounds: Molecules with amide linkages that exhibit different chemical and biological properties.
Uniqueness
Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate stands out due to its combination of a butyl group, naphthalene ring, and ester-amide functionalities
Propriétés
Numéro CAS |
88241-38-7 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
butyl 2-[methyl(naphthalen-1-yloxycarbonyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C18H19NO5/c1-3-4-12-23-17(21)16(20)19(2)18(22)24-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3 |
Clé InChI |
PQHWPGSOEOHJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=O)N(C)C(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)


![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)



![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
